molecular formula C10H13Cl2N3O2 B14756835 ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride

ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride

Cat. No.: B14756835
M. Wt: 278.13 g/mol
InChI Key: WXCOKCUNNSEBDR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of both pyrrole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride typically involves multi-step organic reactions. One common method starts with the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrrolopyridines.

Scientific Research Applications

Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.13 g/mol

IUPAC Name

ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C10H11N3O2.2ClH/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7;;/h3-5,13H,2H2,1H3,(H2,11,12);2*1H

InChI Key

WXCOKCUNNSEBDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2N1)N.Cl.Cl

Origin of Product

United States

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